molecular formula C21H21N5O2 B12573164 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea CAS No. 606104-96-5

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea

Cat. No.: B12573164
CAS No.: 606104-96-5
M. Wt: 375.4 g/mol
InChI Key: TUGURWONDUYLIJ-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyano group, a quinoline ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea typically involves the reaction of 3-cyano-8-methylquinoline with 2-aminoethyl-N-(4-methoxyphenyl)urea. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may also require heating to achieve the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The cyano and quinoline groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Cyanoquinolin-2-yl)amino]ethyl}-N-phenylurea
  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-hydroxyphenyl)urea
  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-chlorophenyl)urea

Uniqueness

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

606104-96-5

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-4-3-5-15-12-16(13-22)20(25-19(14)15)24-10-11-26(21(23)27)17-6-8-18(28-2)9-7-17/h3-9,12H,10-11H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

TUGURWONDUYLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)OC)C(=O)N)C#N

Origin of Product

United States

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